molecular formula C6H7IN2O2 B1588891 Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate CAS No. 75092-25-0

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Cat. No. B1588891
CAS RN: 75092-25-0
M. Wt: 266.04 g/mol
InChI Key: CGLLWUVTXPXZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the CAS Number: 75092-25-0 . It has a molecular weight of 266.04 . The compound is a light yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of pyrazoles, including “Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate”, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate” is 1S/C6H7IN2O2/c1-9-3-4 (7)5 (8-9)6 (10)11-2/h3H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature . The compound is light yellow to yellow in color .

Scientific Research Applications

Structural and Spectral Investigations

Research focused on pyrazole derivatives, similar to Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, has revealed their importance in structural and spectral studies. For instance, combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives have been conducted to understand their molecular structure and properties. These studies utilize techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into their chemical behavior and potential applications in designing new compounds with desired properties (Viveka et al., 2016).

Catalysis and Synthesis

The application of pyrazole derivatives in catalysis and synthesis has been explored, highlighting their versatility. For example, amino-functionalized ionic liquids, which could be related to the chemical reactivity of Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate, have been used as catalytically active solvents for the synthesis of 4H-pyrans derivatives under microwave irradiation. This signifies the role of pyrazole derivatives in facilitating environmentally friendly and efficient synthesis processes (Peng & Song, 2007).

Corrosion Inhibition

Pyrazole derivatives have also been identified as effective corrosion inhibitors for metals, which is critical for industrial applications. A study on pyranpyrazole derivatives demonstrated their potential as novel corrosion inhibitors for mild steel, useful for the industrial pickling process. These findings suggest that compounds like Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate could be explored for their corrosion inhibition properties, contributing to the development of more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).

Antimicrobial Activities

The synthesis of pyrazole derivatives has led to the discovery of new compounds with significant antimicrobial activities. Research into the synthesis of novel pyrazole-3-carboxylate derivatives bearing benzofuran moiety has indicated their potential in combating bacterial and fungal infections. Such studies underscore the relevance of pyrazole derivatives in medicinal chemistry, particularly in the development of new antibacterial and antifungal agents (Siddiqui et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-iodo-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLLWUVTXPXZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463823
Record name Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

CAS RN

75092-25-0
Record name Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate

Citations

For This Compound
3
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a mixture of 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (34, 2.3 g, 9.78 mmol) and methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (35, 1.25 g, 4.70 …
Number of citations: 24 www.sciencedirect.com
W Hamaguchi, N Masuda, S Miyamoto… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a mixture of methyl 4-iodo-1-methyl-1H-pyrazole-3-carboxylate (29; 263 mg, 0.99 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (30; 1.01 g, 4.94 mmol) in DMF (…
Number of citations: 12 www.sciencedirect.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.